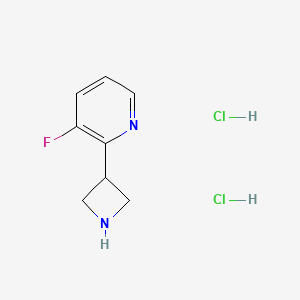

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

Azetidines can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

Azetidines have a four-membered ring structure with a nitrogen atom . The exact structure of “2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride” would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For instance, they can be used in the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, some azetidines are oils at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride and related azetidine derivatives demonstrate significant antibacterial properties. Studies have synthesized various azetidinyl compounds and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. For instance, 7-azetidinylquinolones, a related group, have shown potent antibacterial activities, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae (Frigola et al., 1994). Additionally, other azetidinone derivatives, synthesized from pyrazin dicarboxylic acid, have exhibited excellent antibacterial and antifungal activities in screening tests (Ayyash & Habeeb, 2019).

Antimicrobial and Antifungal Activities

Various azetidine-containing compounds, closely related to 2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride, have been synthesized and tested for their antimicrobial and antifungal activities. Compounds like 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones have shown considerable activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal species like Aspergillus flavus (Adem et al., 2022).

Radiopharmaceutical Applications

Azetidine derivatives, closely related to the compound , have found applications in the development of radiopharmaceuticals. For example, compounds like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine have been used in positron emission tomography (PET) imaging to study nicotinic acetylcholine receptors, highlighting their potential in neurological research (Doll et al., 1999).

Synthesis and Characterization

Studies on azetidine derivatives, similar to 2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride, focus on their synthesis and structural characterization. These studies aim to understand the physicochemical properties of these compounds and how they contribute to their biological activities. An example includes the synthesis of novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones, where structural analysis through techniques like NMR and mass spectrometry is crucial (Adem et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds, such as chiral 2-(n-boc-azetidin-3-yl)-2-alkylpropanoic acids, have been identified as novel gaba derivatives . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and compounds that interact with GABA receptors can have significant effects on neural signaling .

Mode of Action

If we consider its potential interaction with gaba receptors, it may act by modulating the activity of these receptors, thereby influencing neural signaling .

Biochemical Pathways

If it interacts with gaba receptors, it could influence various neural pathways, including those involved in mood regulation, sleep, and muscle tone .

Result of Action

If it interacts with gaba receptors, it could potentially influence neural signaling, leading to changes in mood, sleep patterns, and muscle tone .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(azetidin-3-yl)-3-fluoropyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.2ClH/c9-7-2-1-3-11-8(7)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGXOLYOHQDHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(C=CC=N2)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole](/img/structure/B2378904.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2378909.png)

![N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2378911.png)

![N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2378913.png)

![1-(Azepan-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2378915.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2378917.png)

![N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2378919.png)

![CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1](/img/structure/B2378921.png)